![molecular formula C20H17ClN2O4 B6515505 ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate CAS No. 950276-23-0](/img/structure/B6515505.png)
ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000015829023 .
Synthesis Analysis
The synthesis of similar quinoline derivatives has been reported in the literature. For instance, the Gould-Jacobs reaction was employed for the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate . Both conventional heating and microwave irradiation were used . In a specific setup, 2 gm of the starting material was mixed in 10 mL of diphenyl ether and irradiated to 250 ℃ for 1 hour .Molecular Structure Analysis
While specific structural analysis for this compound is not available, similar compounds have been studied. For instance, in the case of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, there is an intramolecular C—H O hydrogen bond forming an S(6) graph-set motif . The molecule is essentially planar with the mean plane of the ethyl acetate group making a dihedral angle of 5.02 (3) with the ethyl 6-chloro-2-ethoxyquinoline mean plane .科学的研究の応用
Ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for the study of quinoline derivatives and their biological activities, such as antimicrobial and antiviral activities. The compound has also been studied for its potential applications in drug design and development. It has been used as a substrate for the study of enzymes and as a scaffold for the development of new drugs.
作用機序
Target of Action
Quinolone derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes and receptors, contributing to their vast therapeutic potential .
Mode of Action
Quinolone derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinolone derivatives are known to influence several biochemical pathways, leading to various downstream effects .
Result of Action
Quinolone derivatives are known to have various biological effects, including antibacterial, antiviral, and anticancer activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
実験室実験の利点と制限
The use of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be stored for extended periods of time without degradation. It also has a wide range of potential applications, making it a useful tool for scientific research. However, the compound is relatively unstable and can be difficult to handle in laboratory experiments.
将来の方向性
The potential applications of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate are still being explored. Future research could focus on the development of new drugs based on the compound’s structure, as well as its potential applications in the treatment of various diseases. Additionally, further studies could focus on the compound’s mechanism of action, its biochemical and physiological effects, and its potential toxicity. Finally, research could also focus on the development of new synthesis methods for the compound.
合成法
The synthesis of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate has been reported in several studies. The most common method involves the reaction of ethyl ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylatehydroxyquinoline-2-carboxylate with phenylcarbamoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a polar solvent, such as acetonitrile or dimethylformamide. The product of the reaction is the desired ethyl this compound[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate.
特性
IUPAC Name |
ethyl 4-(2-anilino-2-oxoethoxy)-6-chloroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-20(25)17-11-18(15-10-13(21)8-9-16(15)23-17)27-12-19(24)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGBBMDODBAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515429.png)
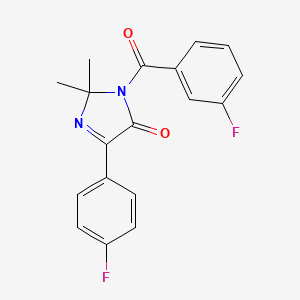


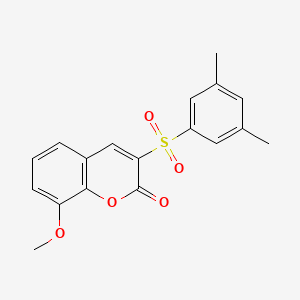
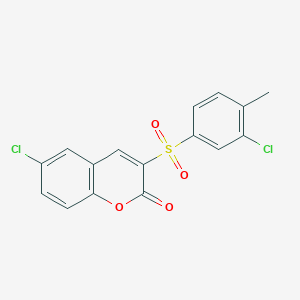
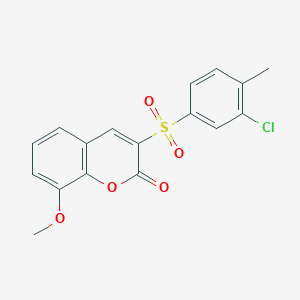

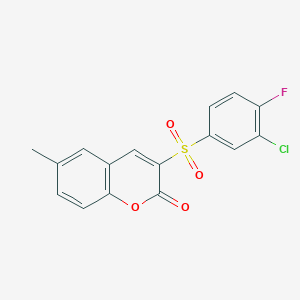
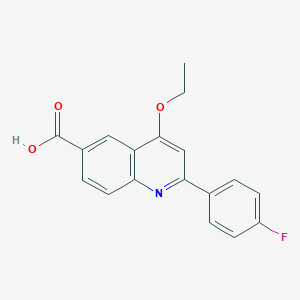
![ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515485.png)
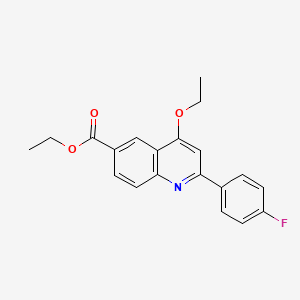
![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515509.png)